molecular formula C15H19NO B1656950 1-Ethyl-4-(2-phenylethynyl)piperidin-4-ol CAS No. 54848-20-3

1-Ethyl-4-(2-phenylethynyl)piperidin-4-ol

Cat. No.: B1656950
CAS No.: 54848-20-3
M. Wt: 229.32 g/mol
InChI Key: JAUDIHDLPBJLBV-UHFFFAOYSA-N
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Description

1-Ethyl-4-(2-phenylethynyl)piperidin-4-ol is a chemical compound with the molecular formula C15H19NO and a molar mass of 229.32 g/mol. This compound features a piperidine ring substituted with an ethyl group and a phenylethynyl group, along with a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-4-(2-phenylethynyl)piperidin-4-ol can be synthesized through several synthetic routes. One common method involves the reaction of 4-piperidinol with ethyl bromide to form 1-ethyl-4-piperidinol, followed by a Sonogashira cross-coupling reaction with phenylacetylene to introduce the phenylethynyl group.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of catalysts and specific solvents can enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-(2-phenylethynyl)piperidin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

1-Ethyl-4-(2-phenylethynyl)piperidin-4-ol has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

  • Industry: The compound can be utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

1-Ethyl-4-(2-phenylethynyl)piperidin-4-ol can be compared with other similar compounds, such as 1-methyl-4-(2-phenylethynyl)piperidin-4-ol and 1-ethyl-4-(2-phenylethynyl)piperidine. These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities.

Comparison with Similar Compounds

  • 1-Methyl-4-(2-phenylethynyl)piperidin-4-ol

  • 1-Ethyl-4-(2-phenylethynyl)piperidine

  • 1-Propyl-4-(2-phenylethynyl)piperidin-4-ol

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Properties

IUPAC Name

1-ethyl-4-(2-phenylethynyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-2-16-12-10-15(17,11-13-16)9-8-14-6-4-3-5-7-14/h3-7,17H,2,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUDIHDLPBJLBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)(C#CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30369617
Record name 1-ethyl-4-(2-phenylethynyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672115
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

54848-20-3
Record name 1-ethyl-4-(2-phenylethynyl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30369617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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